4-Amino-N-(3-(2-Hydroxyethyl)sulfonylphenyl)benzamid

Übersicht

Beschreibung

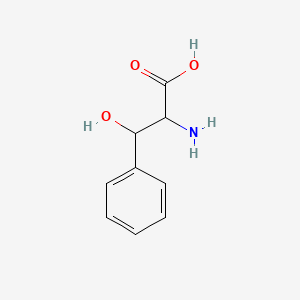

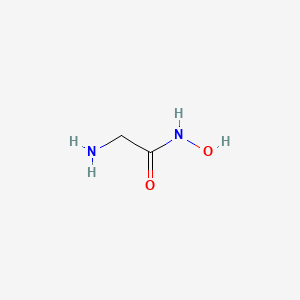

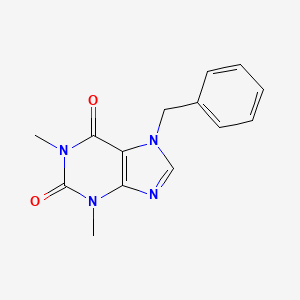

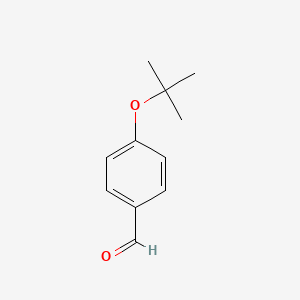

4-Amino-N-(3-(2-hydroxyethyl)sulfonylphenyl)benzamide, or 4-Amino-N-HESPB, is an organic compound belonging to the class of amides. It is composed of an amine group attached to a benzene ring with a sulfonyl group and a hydroxyethyl group. 4-Amino-N-HESPB is a valuable building block for the synthesis of a variety of molecules and has numerous applications in scientific research.

Wissenschaftliche Forschungsanwendungen

Umfassende Analyse der Anwendungen von 4-Amino-N-(3-(2-Hydroxyethyl)sulfonylphenyl)benzamid

Hochleistungsflüssigkeitschromatographie (HPLC)

This compound: wird in HPLC-Methoden zur Trennung von Verbindungen eingesetzt. Seine einzigartige Struktur ermöglicht eine effektive Trennung auf Newcrom R1 HPLC-Säulen und bietet so eine zuverlässige Methode zur Analyse komplexer Gemische .

Forschung in der pharmazeutischen Chemie

Obwohl spezifische Anwendungen in der pharmazeutischen Chemie nicht gut dokumentiert sind, deutet die Struktur von this compound auf eine potenzielle Verwendung bei der Synthese von Pharmazeutika hin. Seine Sulfonyl- und Aminogruppen könnten der Schlüssel zur Entwicklung neuer Moleküle mit therapeutischen Eigenschaften sein.

Materialwissenschaft

Die molekulare Architektur der Verbindung deutet auf mögliche Anwendungen in der Materialwissenschaft hin, insbesondere bei der Entwicklung neuer Materialien mit einzigartigen elektrischen oder optischen Eigenschaften.

Biochemische Assays

Die Reaktivität der Amino- und Sulfonyl-Funktionsgruppen in this compound macht es zu einem Kandidaten für den Einsatz in biochemischen Assays, bei denen es als Substrat oder Inhibitor für enzymatische Reaktionen dienen könnte.

Analytischer Referenzstandard

Diese Verbindung kann als analytischer Referenzstandard dienen. Seine klar definierte Struktur und Stabilität unter verschiedenen Bedingungen machen sie geeignet für die Kalibrierung von Instrumenten und die Validierung analytischer Methoden.

Chemieunterricht

Aufgrund seiner komplexen Struktur kann this compound im Chemieunterricht verwendet werden, um die Synthese und Eigenschaften multifunktionaler organischer Verbindungen zu veranschaulichen.

Patent-Anwendungen

Zusammenarbeit mit Forschungseinrichtungen

Es ist wichtig zu beachten, dass die Verbindung zwar einen Eintrag in PubChem hat, aber es gibt nur begrenzte Informationen über ihre Verwendung in der wissenschaftlichen Forschung. Eine umfassendere Suche, einschliesslich Literatur- und Patentdatenbanken sowie die Kontaktaufnahme mit Forschern, kann zu weiteren Anwendungen führen.

Wirkmechanismus

- It’s essential to note that the compound’s chemical structure includes an indole nucleus, which has been associated with diverse biological activities . Further research is needed to identify specific targets.

- However, indole derivatives have been reported to exhibit various activities, including antiviral, anti-inflammatory, and antioxidant effects .

Target of Action

Biochemical Pathways

Pharmacokinetics (ADME)

Biochemische Analyse

Biochemical Properties

4-Amino-N-(3-(2-hydroxyethyl)sulfonylphenyl)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can alter the biochemical pathways in which these enzymes are involved .

Cellular Effects

The effects of 4-Amino-N-(3-(2-hydroxyethyl)sulfonylphenyl)benzamide on various cell types and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways that are crucial for cell growth and differentiation, thereby impacting cellular behavior and function .

Molecular Mechanism

At the molecular level, 4-Amino-N-(3-(2-hydroxyethyl)sulfonylphenyl)benzamide exerts its effects through specific binding interactions with biomolecules. It can bind to certain enzymes, leading to their inhibition or activation. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Amino-N-(3-(2-hydroxyethyl)sulfonylphenyl)benzamide can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may diminish over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies can provide insights into its sustained effects on cellular processes.

Dosage Effects in Animal Models

The effects of 4-Amino-N-(3-(2-hydroxyethyl)sulfonylphenyl)benzamide vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the threshold effects and the dosage-dependent responses is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications .

Metabolic Pathways

4-Amino-N-(3-(2-hydroxyethyl)sulfonylphenyl)benzamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, potentially affecting metabolic flux and metabolite levels. By influencing these pathways, this compound can alter the overall metabolic state of cells and tissues .

Transport and Distribution

The transport and distribution of 4-Amino-N-(3-(2-hydroxyethyl)sulfonylphenyl)benzamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. Understanding these processes is essential for elucidating the compound’s bioavailability and its effects on cellular function .

Subcellular Localization

4-Amino-N-(3-(2-hydroxyethyl)sulfonylphenyl)benzamide exhibits specific subcellular localization, which can influence its activity and function. Targeting signals or post-translational modifications may direct this compound to particular compartments or organelles within the cell. This localization is crucial for its interaction with specific biomolecules and its overall biochemical activity .

Eigenschaften

IUPAC Name |

4-amino-N-[3-(2-hydroxyethylsulfonyl)phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4S/c16-12-6-4-11(5-7-12)15(19)17-13-2-1-3-14(10-13)22(20,21)9-8-18/h1-7,10,18H,8-9,16H2,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXRPDBDIBLUWFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)CCO)NC(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6066575 | |

| Record name | Benzamide, 4-amino-N-[3-[(2-hydroxyethyl)sulfonyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20241-68-3 | |

| Record name | 4-Amino-N-[3-[(2-hydroxyethyl)sulfonyl]phenyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20241-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-N-(3-(2-hydroxyethyl)sulfonylphenyl)benzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020241683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 4-amino-N-[3-[(2-hydroxyethyl)sulfonyl]phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzamide, 4-amino-N-[3-[(2-hydroxyethyl)sulfonyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-N-[3-[(2-hydroxyethyl)sulphonyl]phenyl]benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.648 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-N-(3-(2-HYDROXYETHYL)SULFONYLPHENYL)BENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28DO8PQ4EG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Bicyclo[2.2.1]hept-2-ylethanone](/img/structure/B1266384.png)